Moxonidine-d7

LC-MS/MS Bioanalysis Isotopic Purity

Inconsistent LC-MS/MS data due to matrix effects and co-elution compromises bioanalytical accuracy. Moxonidine-d7 is the definitive stable isotope-labeled internal standard, engineered to eliminate these variability sources with a +7 Da mass separation. - Eliminates co-elution interference; ensures chromatographic and mass spectrometric identity distinct from the analyte. - High isotopic purity (≥98%) provides robust correction for ion suppression/enhancement, meeting FDA, EMA, and ICH M10 guidelines. - Lot-specific CoA and ambient shipping streamline inventory and audit trails for regulated bioanalytical laboratories.

Molecular Formula C9H12ClN5O
Molecular Weight 248.72 g/mol
Cat. No. B15138661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxonidine-d7
Molecular FormulaC9H12ClN5O
Molecular Weight248.72 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC
InChIInChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i2D3,3D2,4D2
InChIKeyWPNJAUFVNXKLIM-FFSDNRBLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moxonidine-d7 Internal Standard Overview


Moxonidine-d7 is a stable isotope-labeled analog of the centrally-acting antihypertensive agent moxonidine, in which seven hydrogen atoms are replaced with deuterium . As an isotopically labeled internal standard (SIL-IS), its primary application is to correct for matrix effects and variability in liquid chromatography-mass spectrometry (LC-MS/MS) assays, enabling accurate and precise quantification of the unlabeled moxonidine analyte in complex biological matrices . It is intended strictly for research use in analytical method development and pharmacokinetic studies, and is not for therapeutic use .

Workflow LC-MS/MS quantification of moxonidine in research matrices
Internal Standard Stable isotope-labeled (d7) analog, co-elutes with the analyte
Use Context Analytical method development and PK research, strictly RUO

Risks of Using Unlabeled Moxonidine as Internal Standard


Direct substitution of the unlabeled analyte (moxonidine) as an internal standard is fundamentally invalid for quantitative LC-MS/MS analysis, as it co-elutes and shares the exact same mass-to-charge ratio (m/z), making it indistinguishable from the target analyte in the mass spectrometer . Similarly, using a non-isotopic structural analog introduces significant variability due to differential ionization efficiency and matrix effects, which can lead to inaccurate and irreproducible concentration measurements [1]. The use of a stable isotope-labeled internal standard like Moxonidine-d7 is therefore not a matter of preference but a requirement for achieving the accuracy and precision standards mandated in regulated bioanalysis, as it mimics the analyte's behavior while providing a unique, quantifiable signal [2].

Unlabeled moxonidine Co-elutes and shares identical m/z, indistinguishable from analyte
Non-isotopic structural analog Differential ionization efficiency and matrix effects cause variability

Evidence for Moxonidine-d7 in LC-MS/MS


Isotopic Purity and Mass Shift

Moxonidine-d7 features the substitution of seven hydrogen atoms with deuterium, resulting in a molecular weight of 248.72 g/mol, compared to 241.68 g/mol for unlabeled moxonidine . This provides a nominal mass shift of +7 Da, which is sufficient to prevent any overlap in the MS detection window and ensures chromatographic co-elution with the analyte [1]. Vendors supply Moxonidine-d7 with a certified purity of ≥98%, which is crucial for maintaining analytical accuracy and minimizing interference from unlabeled material [2].

Isotopic Purity & Mass Shift
Specification review
248.72 g/mol, ≥98% purity
Unlabeled moxonidine: 241.68 g/mol, +7 Da shift
Supports clear MS channel separation and low cross-talk risk
Certified purity per vendor; review lot-specific CoA
LC-MS/MS Bioanalysis Isotopic Purity

Matrix Effect Compensation

The use of stable isotope-labeled internal standards (SIL-IS) like Moxonidine-d7 is a regulatory expectation for robust LC-MS/MS bioanalysis. A fundamental study on the necessity of SIL-IS demonstrated that methods using them exhibit significantly improved intra- and inter-assay precision and accuracy compared to those using structural analogs [1]. While specific validation data for Moxonidine-d7 is not provided, the compound's +7 Da mass difference aligns it with the best practices for minimizing matrix effects and ensuring consistent analyte recovery across a wide range of biological samples [2].

Matrix Effect Compensation
Class-level inference
SIL-IS methods improve accuracy/precision over structural analog IS
Supports robust PK data generation in bioanalytical validation
Data to verify for Moxonidine-d7 specifically; class-level benefit
LC-MS/MS Bioanalysis Method Validation

Pharmacological Inertness for Quantitation

The introduction of deuterium does not alter the pharmacological target of the molecule [1]. Moxonidine-d7 therefore retains the high selectivity of unlabeled moxonidine for the imidazoline I1 receptor, which is 40- to 70-fold greater than its affinity for α2-adrenergic receptors in the ventrolateral medulla, and up to 600-fold greater depending on the tissue [2]. This ensures that the internal standard will behave identically to the analyte during sample extraction and chromatography, a critical requirement for accurate quantification, without introducing any biological activity that could confound results in cellular or in vivo studies [3].

Pharmacological Inertness
Reported context
40–70× I1/α2 selectivity
Demonstrates analyte-like behavior without biological interference
Based on unlabeled moxonidine binding studies
Pharmacokinetics Receptor Binding Internal Standard

Resolution Over Lower-Labeled Analogs

A critical factor in selecting a SIL-IS is minimizing cross-talk between the internal standard and the analyte's natural isotopic envelope. The +7 Da shift of Moxonidine-d7 provides a wider separation than is achievable with analogs containing fewer deuterium atoms, such as Moxonidine-d4 [1]. This increased mass difference reduces the likelihood of the internal standard's signal contributing to the analyte's M+1, M+2, etc. isotopic peaks, thereby improving the accuracy of measurements at low concentrations [2]. This is a direct, quantifiable advantage in method development, allowing for lower limits of quantitation and greater assay robustness .

Resolution vs Lower-Labeled Analogs
Class-level inference
+7 Da (Moxonidine-d7)
+4 Da (Moxonidine-d4) — 75% larger separation
Supports lower LLOQ and improved method robustness
General principle of SIL-IS design; method requires validation
LC-MS/MS Method Development Isotopic Interference

Moxonidine-d7 Key Applications


Pharmacokinetic Studies

Moxonidine-d7 is the definitive internal standard for LC-MS/MS methods designed to quantify moxonidine in plasma, serum, urine, or tissue homogenates from animal models or human subjects. As established in Evidence 3.1 and 3.2, its +7 Da mass shift and high isotopic purity provide the necessary analytical specificity and accuracy to generate robust concentration-time profiles, calculate key PK parameters (Cmax, AUC, t1/2, clearance, volume of distribution), and support IND/NDA submissions with regulatorily compliant bioanalytical data [1].

Bioanalytical Method Development and Validation

As outlined in Evidence 3.4, the +7 Da shift of Moxonidine-d7 offers a distinct advantage over -d4 analogs by providing a wider mass separation from the analyte's isotopic envelope, which is critical for method sensitivity. It is used during the development and validation of LC-MS/MS assays to establish linearity, accuracy, precision, recovery, matrix effect, and stability, in accordance with regulatory guidelines from the FDA, EMA, and ICH M10 .

Quality Control and Batch Release

For pharmaceutical manufacturing, Moxonidine-d7 can serve as a high-purity working standard for routine analytical testing, as indicated by its supply with a lot-specific Certificate of Analysis (CoA) . It supports quality control (QC) processes such as assay of the active pharmaceutical ingredient (API), content uniformity testing, and stability studies, ensuring that manufactured batches meet predefined specifications for purity and potency.

Metabolic Stability and DDI Studies

In cellular or subcellular fraction (e.g., hepatocytes, liver microsomes) studies, Moxonidine-d7 can be used as an internal standard to quantify the rate of moxonidine depletion. This allows for the accurate determination of intrinsic clearance and the assessment of potential metabolic interactions with other co-administered drugs, a critical step in early drug discovery and development .

Application
Selection Property
Validation Focus
Pharmacokinetic studies in research matrices
High isotopic purity and distinct mass shift for specific detection
Accuracy, precision, and matrix effect assessment per bioanalytical validation guidelines
Bioanalytical method development & validation
Wider mass separation vs lower-labeled analogs reduces isotopic cross-talk
Linearity, sensitivity, and LLOQ establishment
Quality control and batch release testing
Certified purity and lot-specific identity confirmation
Assay, content uniformity, and stability testing per analytical specifications
Metabolic stability and drug-drug interaction studies
Inert tracer with analyte-matched extraction and ionization behavior
Intrinsic clearance determination and CYP interaction assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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